molecular formula C15H14N8S B2569358 N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202253-96-9

N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2569358
CAS RN: 2202253-96-9
M. Wt: 338.39
InChI Key: VSKFEMMAMBBFNH-UHFFFAOYSA-N
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Description

“N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities . This compound is part of a larger group of compounds known as pyrimidines, which are integral parts of DNA and RNA and have diverse pharmacological properties .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple heterocyclic rings. The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization of the intermediates yields the target thienopyrimidines .

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial Activity

One of the primary applications of thienopyrimidine derivatives is in the development of new antimicrobial agents. Bhuiyan et al. (2006) demonstrated that the synthesis of thieno[3,2-e]imidazo[1,2-c]pyrimidine and [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives, achieved through reactions involving heteroaromatic o-aminonitrile, exhibited pronounced antimicrobial activities (Bhuiyan et al., 2006). These findings highlight the potential of thienopyrimidine derivatives in the development of new antimicrobial compounds.

Potential Antitumor Activity

An unexpected Dimroth rearrangement during the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines led to the discovery of compounds with potent antitumor activity. Lauria et al. (2013) designed and synthesized new derivatives that exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines, up to nanomolar concentration. This research underscores the significance of thienopyrimidine derivatives in cancer treatment (Lauria et al., 2013).

Synthesis of Heterocyclic Systems

The chemical versatility of thienopyrimidine derivatives allows for the synthesis of a wide range of heterocyclic systems. Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and evaluated them as potential inhibitors of 15-lipoxygenase, showing the diverse applicability of these compounds in medicinal chemistry (Asghari et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” are not clear from the available information .

Future Directions

Based on the therapeutic potential of pyrimidine scaffolds, there is a possibility for further exploration and development of “N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” and similar compounds for medical applications . In one study, the authors expressed their intention to design new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8S/c1-21(15-14-11(4-5-24-14)16-8-17-15)10-6-22(7-10)13-3-2-12-19-18-9-23(12)20-13/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKFEMMAMBBFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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